对乙酰氨基酚

描述

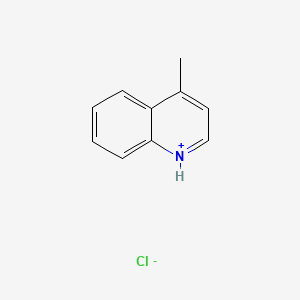

The study and development of organic compounds with specific functional groups and molecular structures play a crucial role in various fields, including materials science, pharmacology, and environmental chemistry. Compounds such as buta-1,3-dienes and polyamides represent classes of organic compounds with interesting properties and applications.

Synthesis Analysis

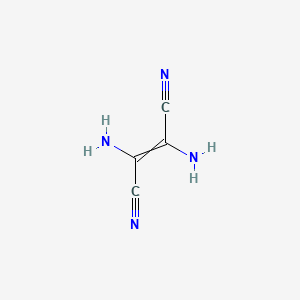

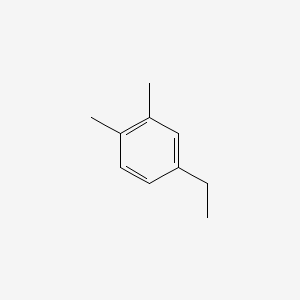

Organic compounds like 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes are synthesized through systematic variations in the number and position of cyano groups, affecting their optical properties significantly (Tancini et al., 2012). Similarly, novel aromatic polyamides have been synthesized from specific diamines and dicarboxylic acids, demonstrating the versatility in synthesizing organic polymers with tailored properties (Gutch et al., 2003).

Molecular Structure Analysis

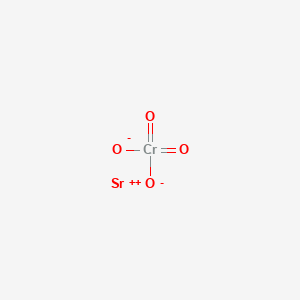

X-ray analysis and theoretical calculations provide insights into the molecular geometries of synthesized compounds, revealing how structural modifications influence molecular properties (Gholivand et al., 2009). The introduction of substituents and the planarity of molecules affect their optical and electronic properties significantly.

Chemical Reactions and Properties

The photochemistry of organophosphorus compounds, such as butamifos, illustrates the complexity of chemical reactions these molecules can undergo under specific conditions, leading to various degradation products (Katagi, 1993). Understanding these reactions is crucial for applications in environmental chemistry and photostability studies.

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and glass-transition temperatures of organic polymers are determined by their molecular structures and synthesis methods. Polyamides and polyimides exhibit a range of properties making them suitable for applications requiring high thermal stability and mechanical strength (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of organic compounds, including reactivity, stability, and interaction with other molecules, are influenced by their functional groups and molecular structure. Studies on compounds like tert-butanesulfinamide reveal methodologies for asymmetric synthesis of amines, highlighting the importance of structural elements in determining chemical behavior (Ellman et al., 2002).

科学研究应用

对乙酰氨基酚的脂质体形式

通过将对乙酰氨基酚掺入脂质体中,突出了其在口腔和软膏制剂开发中的潜力。Bushmakina 等人(2009 年)使用机械分散法创建含有对乙酰氨基酚的多层脂质体,确定了这一过程的物理化学条件。这项研究为新的药物递送方法铺平了道路,特别是在明胶胶囊和软膏中,增强了对乙酰氨基酚在各种药物应用中的效用 (Bushmakina 等人,2009 年)。

有机磷除草剂中的光化学

Katagi(1993 年)探讨了百草敌的光化学,百草敌是一种与对乙酰氨基酚在化学上相似的有机磷除草剂。这项研究揭示了百草敌中光诱导的分子内氧转移过程,导致形成各种极性化合物。此类研究有助于我们了解有机磷化合物(包括对乙酰氨基酚)的环境行为和降解途径 (Katagi,1993 年)。

天然产物中的降血糖成分

已经研究了某些天然产物的降血糖作用,这可能对理解对乙酰氨基酚有间接影响。Adebajo 等人(2007 年)研究了不同植物提取物的降血糖活性。这些研究提供了对像对乙酰氨基酚这样的化合物在控制糖尿病中的作用机制和治疗潜力的宝贵见解 (Adebajo 等人,2007 年)。

农业中的氨排放和氮利用

Grant 等人(1996 年)和其他研究人员对 NBPT 等脲酶抑制剂对肥料中氨挥发的影响进行的研究提供了见解,考虑到对乙酰氨基酚的化学性质,这些见解可能与对乙酰氨基酚相关。了解这些化合物与土壤或植物系统之间的相互作用可以为对乙酰氨基酚相关化合物的农业利用提供信息 (Grant 等人,1996 年)。

安全和危害

属性

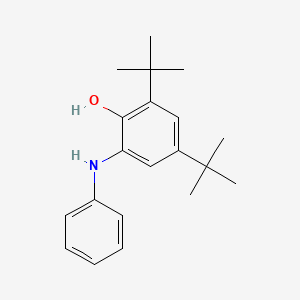

IUPAC Name |

2-anilino-4,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-19(2,3)14-12-16(20(4,5)6)18(22)17(13-14)21-15-10-8-7-9-11-15/h7-13,21-22H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQVMAWFWXYDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC=C2)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241663 | |

| Record name | Butaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butaminophen | |

CAS RN |

94876-25-2 | |

| Record name | Butaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094876252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ2G11CI62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of formulating butaminophen into liposomes?

A1: Although the provided abstract doesn't delve into the specific advantages of a liposomal butaminophen formulation, we can discuss the general benefits of liposomal drug delivery. Liposomes can improve the therapeutic index of drugs by:

- Enhancing Solubility: Liposomes can encapsulate poorly water-soluble drugs like butaminophen, potentially increasing their bioavailability. []

- Targeted Delivery: Liposomes can be modified to target specific tissues or cells, potentially reducing off-target effects and improving drug efficacy. []

- Sustained Release: Liposomes can provide controlled release of the drug over time, potentially reducing dosing frequency and improving patient compliance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ylidene)amino]benzamide](/img/structure/B1219958.png)

![1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1219961.png)

![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)